N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-derived compound featuring a 1,6-dihydropyridine core substituted at position 1 with a (4-chlorophenyl)methyl group and at position 3 with a carboxamide linked to a 4-acetylphenyl moiety. The acetyl group at the para position of the phenyl ring introduces polar characteristics, while the chlorinated benzyl group contributes to lipophilicity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)16-4-9-19(10-5-16)23-21(27)17-6-11-20(26)24(13-17)12-15-2-7-18(22)8-3-15/h2-11,13H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFJGWOBGCJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{17}ClN_{2}O_{3}
- Molecular Weight : 376.82 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often includes the condensation of 4-acetylphenylhydrazine with 4-chlorobenzaldehyde.
- Cyclization : The resulting hydrazone intermediate undergoes cyclization under acidic conditions to form the dihydropyridine core.
- Acylation : Finally, acylation with acetic anhydride yields the target compound.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anti-inflammatory Effects : Its potential as an anti-inflammatory agent has been highlighted in several studies, suggesting inhibition of pro-inflammatory cytokines.
Pharmacological Studies
A summary of key findings from research studies is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Action
Another research focused on the anti-inflammatory properties of the compound showed that it effectively inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages. The study reported a decrease in nitric oxide production and pro-inflammatory cytokines (TNF-alpha and IL-6), which are critical mediators in inflammatory pathways.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Properties
Key Observations:
- Molecular Weight: The target compound’s higher molar mass (379.5 g/mol) compared to the N-(dimethylaminoethyl) analog (333.81 g/mol) reflects the bulkier 4-acetylphenyl substituent.
- Polarity: The acetyl group in the target compound enhances polarity relative to the chloro-substituted analog but reduces basicity compared to the dimethylaminoethyl analog, which has a high pKa (~13.31) due to its tertiary amine .
- Solubility: The dimethylaminoethyl analog’s basic nitrogen improves water solubility at physiological pH, whereas the acetyl group in the target compound may favor lipid solubility.
Electronic and Steric Effects
- In contrast, the 4-chlorophenyl group in the analog from offers moderate electron withdrawal, while the dimethylaminoethyl group in ’s compound is electron-donating.
- Steric Bulk: The acetylphenyl substituent introduces greater steric hindrance than the dimethylaminoethyl group, which could influence binding affinity in enzymatic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
